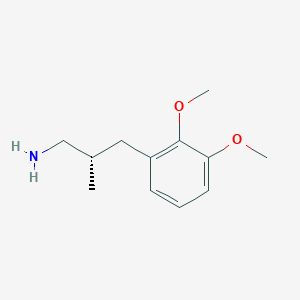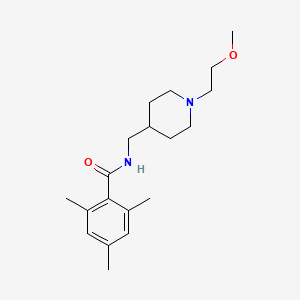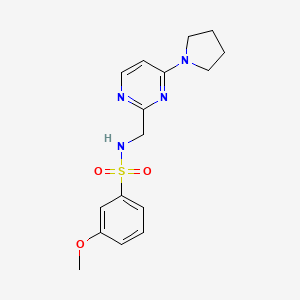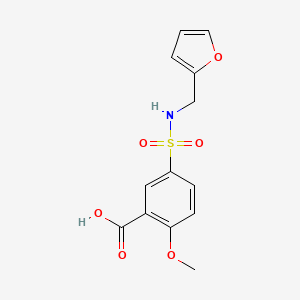
(2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine, also known as DOM or STP, is a synthetic psychedelic drug that belongs to the amphetamine class of compounds. It was first synthesized by Alexander Shulgin in 1963 and has been studied for its scientific research applications ever since.
Mécanisme D'action
(2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine acts as a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. It also has affinity for other serotonin receptors such as 5-HT1A and 5-HT2C, as well as dopamine receptors. The exact mechanism of action of this compound is not fully understood, but it is believed to alter the balance of neurotransmitters in the brain, leading to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include altered perception, mood, and thought processes. It can also cause changes in heart rate, blood pressure, and body temperature. This compound has been found to increase the release of the neurotransmitter serotonin, which is responsible for its psychedelic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine in lab experiments include its potency and selectivity for the serotonin 5-HT2A receptor. It has also been found to be stable and easy to synthesize. However, its psychedelic effects can make it difficult to use in certain types of experiments, and its potential for abuse and dependence must be taken into consideration.
Orientations Futures
There are many potential future directions for the study of (2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine. One area of research is its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its effects on the brain's serotonin system and its potential role in the regulation of mood and emotion. Additionally, further studies could investigate the potential use of this compound as a research tool to study the brain's serotonin system and its role in various physiological and pathological processes.
Méthodes De Synthèse
The synthesis of (2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine involves the reaction of 2,3-dimethoxyphenylacetone with methylamine and aluminum isopropoxide. The resulting product is then reduced with sodium borohydride to yield the final compound. This synthesis method has been widely used in scientific research studies to obtain pure and stable samples of this compound for further analysis.
Applications De Recherche Scientifique
(2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to have potent psychedelic effects and has been used as a research tool to study the brain's serotonin system. This compound has also been studied for its potential therapeutic applications in the treatment of various psychiatric disorders such as depression and anxiety.
Propriétés
IUPAC Name |
(2S)-3-(2,3-dimethoxyphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(8-13)7-10-5-4-6-11(14-2)12(10)15-3/h4-6,9H,7-8,13H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGJFYOUFFMKQM-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)OC)OC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C(C(=CC=C1)OC)OC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2441945.png)





![6-ethyl-5-((2-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2441955.png)




![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxylate](/img/structure/B2441964.png)

